molecular formula C6H10O B14709922 1-Methoxypent-2-yne CAS No. 18495-20-0

1-Methoxypent-2-yne

Cat. No.: B14709922
CAS No.: 18495-20-0
M. Wt: 98.14 g/mol
InChI Key: GQPDDMOYMZWLIL-UHFFFAOYSA-N
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Description

1-Methoxypent-2-yne is an organic compound with the molecular formula C6H10O. It is characterized by the presence of a methoxy group (-OCH3) attached to a pent-2-yne backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxypent-2-yne can be synthesized through multiple-step organic synthesis. One common method involves the alkylation of propargyl alcohol followed by methylation. The reaction typically requires a base such as sodium hydride (NaH) and a methylating agent like methyl iodide (CH3I) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxypent-2-yne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methoxypent-2-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxypent-2-yne involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include enzyme inhibition or activation, depending on the specific application .

Comparison with Similar Compounds

  • 1-Methoxybut-2-yne
  • 1-Methoxyhex-2-yne
  • 1-Methoxyprop-2-yne

Comparison: 1-Methoxypent-2-yne is unique due to its specific chain length and the position of the methoxy group. Compared to 1-Methoxybut-2-yne and 1-Methoxyhex-2-yne, it offers a balance between reactivity and stability, making it suitable for various applications. The presence of the methoxy group at the second position also influences its chemical behavior and interactions .

Properties

CAS No.

18495-20-0

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

1-methoxypent-2-yne

InChI

InChI=1S/C6H10O/c1-3-4-5-6-7-2/h3,6H2,1-2H3

InChI Key

GQPDDMOYMZWLIL-UHFFFAOYSA-N

Canonical SMILES

CCC#CCOC

Origin of Product

United States

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